Trestatin B
Description
Contextualization of Natural Product Research in Glycoside Chemistry
Natural product research is a cornerstone of medicinal chemistry and drug discovery, with glycosides representing a particularly significant class of compounds. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. nih.gov Found abundantly in plants, animals, and microorganisms, these compounds exhibit immense structural diversity. ontosight.ainih.govmdpi.com This diversity arises from the variety of possible monosaccharide units, the nature of the aglycone (the non-sugar part), and the stereochemistry of the glycosidic linkages. nih.gov
The biological importance of glycosides is vast; they are involved in a multitude of cellular processes, including cell growth, differentiation, and signal recognition. nju.edu.cn Consequently, they display a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. ontosight.aimdpi.comnju.edu.cn The exploration of naturally occurring glycosides continues to be a vibrant area of research, providing novel scaffolds for the development of therapeutic agents. researchgate.net
Historical Perspective of Trestatin B Discovery and Early Characterization
This compound was discovered as part of a complex of homologous oligosaccharides with potent inhibitory activity against various α-amylases. jst.go.jp This complex, comprising Trestatins A, B, and C, was isolated from the culture filtrate of a newly identified actinomycete species, Streptomyces dimorphogenes (strain NR-320-OM7HB). jst.go.jpfrontiersin.orgjst.go.jp The discovery and characterization of these compounds were first reported in the early 1980s. jst.go.jpfrontiersin.orgiglobaljournal.com
Initial studies involved purifying the three major components—Trestatins A, B, and C—using adsorption and ion-exchange chromatography. jst.go.jp Early characterization through spectral and chemical analyses revealed that the trestatins were novel, basic oligosaccharide homologues. jst.go.jp A key finding from this early work was their powerful inhibitory effect on pancreatic alpha-amylase, an enzyme responsible for the breakdown of starch. nih.gov This suggested their potential application in managing carbohydrate metabolism. nih.gov
| Discovery & Early Characterization of Trestatins | |
| Natural Source | Streptomyces dimorphogenes sp. nov. jst.go.jpfrontiersin.orgjst.go.jp |
| Year of Report | Early 1980s jst.go.jpfrontiersin.org |
| Isolated Compounds | Trestatin A, this compound, Trestatin C jst.go.jpiglobaljournal.com |
| Initial Identified Activity | Potent inhibitor of α-amylases jst.go.jpnih.gov |
| Separation Method | Adsorption and Ion-Exchange Chromatography jst.go.jp |
Classification of this compound within the Family of Oligosaccharide Natural Products
This compound is classified as a complex oligosaccharide natural product. ontosight.ai Oligosaccharides are carbohydrates composed of a small number of monosaccharide units (typically 3 to 10) joined by glycosidic linkages. nih.gov this compound fits this definition, possessing a complex structure derived from multiple glucose units. ontosight.ai
| Chemical Properties of this compound | |
| Molecular Formula | C37H63NO28 echemi.comuni.lu |
| Molecular Weight | 969.884 g/mol echemi.com |
| CAS Number | 71869-92-6 nih.govechemi.com |
| Classification | Oligosaccharide, Glycoside, Glycoside Hydrolase Inhibitor ontosight.ainih.govnih.gov |
| Key Structural Features | Multiple α-D-glucopyranoside units, a trehalose (B1683222) moiety, and a C7N aminocyclitol (cyclohexene ring) component. ontosight.aijst.go.jpoup.com |
Properties
CAS No. |
71869-92-6 |
|---|---|
Molecular Formula |
C37H63NO28 |
Molecular Weight |
969.9 g/mol |
IUPAC Name |
2-[5-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C37H63NO28/c1-8-15(38-10-2-9(3-39)16(44)20(48)17(10)45)19(47)25(53)33(58-8)63-30-12(5-41)60-34(27(55)22(30)50)64-31-13(6-42)61-35(28(56)23(31)51)65-32-14(7-43)62-37(29(57)24(32)52)66-36-26(54)21(49)18(46)11(4-40)59-36/h2,8,10-57H,3-7H2,1H3 |
InChI Key |
WEDWQCPYKKZMDF-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)CO)CO)O)O)NC6C=C(C(C(C6O)O)O)CO |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)CO)CO)O)O)NC6C=C(C(C(C6O)O)O)CO |
Synonyms |
trestatin trestatin A trestatin B trestatin C |
Origin of Product |
United States |
Origin and Isolation Methodologies of Trestatin B
Microbial Source Identification: Streptomyces dimorphogenes
Trestatin B, along with its related compounds Trestatin A and Trestatin C, is a natural product derived from a microbial source. The specific microorganism responsible for producing the Trestatin complex has been identified as Streptomyces dimorphogenes (strain NR-320-OM7HB). nih.gov This bacterium, belonging to the genus Streptomyces, is the natural biofactory for these complex oligosaccharides. nih.gov The initial discovery and subsequent isolation stem from screening the culture filtrates of this particular actinomycete. nih.gov
Fermentation and Cultivation Strategies for Producing Microorganisms
The production of Trestatins necessitates the cultivation of Streptomyces dimorphogenes under controlled laboratory conditions, a process known as fermentation. While specific optimal conditions for S. dimorphogenes to maximize Trestatin yield are proprietary, general strategies for Streptomyces fermentation are well-established to enhance the production of secondary metabolites.
These strategies involve the careful optimization of various physical and chemical parameters. Key factors that are typically manipulated include the composition of the culture medium, pH level, temperature, aeration, and incubation time.
Key Fermentation Parameters for Streptomyces Species
| Parameter | Typical Range/Condition | Purpose |
|---|---|---|
| Carbon Source | Glucose, Starch, Millet | Provides energy and carbon skeletons for biosynthesis. researchgate.netplos.org |
| Nitrogen Source | Yeast Extract, Peptone | Supplies nitrogen for amino acid and nucleotide synthesis. researchgate.net |
| Temperature | 25-30°C | Optimal temperature for enzymatic activity and cell growth. researchgate.netplos.org |
| Initial pH | 6.5-8.0 | Maintains a favorable environment for microbial metabolism. researchgate.net |
| Aeration | Shaking (e.g., 150 rpm) | Ensures adequate oxygen supply for aerobic respiration. researchgate.net |
| Culture Time | 5-9 days | Allows sufficient time for biomass growth and secondary metabolite production. researchgate.netnih.gov |
By systematically adjusting these parameters, researchers can create an environment that encourages S. dimorphogenes to produce the Trestatin complex in larger quantities. The process is typically carried out in submerged liquid cultures within large bioreactors to facilitate scalability and control. nih.gov
Advanced Chromatographic Purification Techniques for this compound Complex
Once the fermentation process is complete, the Trestatin complex must be separated from the complex mixture of the culture broth, which contains microbial cells, unused media components, and other metabolic byproducts. The initial step involves separating the culture filtrate from the microbial biomass. From this filtrate, the Trestatin complex is isolated using a combination of advanced chromatographic techniques. nih.gov
Adsorption Chromatography: This technique is often used as an initial purification step. The culture filtrate is passed through a column packed with an adsorbent material (e.g., silica (B1680970) gel). The Trestatins adhere to the adsorbent with varying affinities. By washing the column with different solvents, impurities can be removed before the desired compound complex is eluted.
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. Since Trestatins are described as basic oligosaccharides, they possess a positive charge at a suitable pH. nih.gov In cation-exchange chromatography, the crude extract is passed through a column with a negatively charged resin. The positively charged Trestatins bind to the resin, while neutral and negatively charged impurities pass through. The bound Trestatin complex can then be eluted by changing the pH or increasing the salt concentration of the mobile phase.
These techniques, often used sequentially, allow for the effective purification of the entire Trestatin complex from the raw culture filtrate. nih.gov
Isolation of Individual Trestatin Components (Trestatin A, B, and C)
The purified Trestatin complex is a mixture of homologous oligosaccharides: Trestatin A, this compound, and Trestatin C. nih.gov To isolate each individual component, further chromatographic steps are necessary. The same principles of adsorption and ion-exchange chromatography are applied, but with higher resolution and more refined conditions to separate these structurally similar molecules from one another. nih.gov
By carefully manipulating the chromatographic conditions, such as the solvent gradient in adsorption chromatography or the pH/salt gradient in ion-exchange chromatography, it is possible to exploit the subtle differences in the chemical properties of Trestatins A, B, and C. This allows for their sequential elution from the column as separate, purified fractions. High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that is also employed for the final purification and separation of such closely related compounds. nih.gov This meticulous process yields the individual Trestatin components, including the target compound, this compound.
Table of Compounds Mentioned
| Compound Name |
|---|
| Trestatin A |
| This compound |
| Trestatin C |
| Glucose |
| Starch |
Structural Elucidation and Chemical Characterization in Research Contexts
Spectroscopic Methodologies for Structural Determination
The elucidation of the complex structure of Trestatin B relies heavily on modern spectroscopic methods. dokumen.pub Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for piecing together its molecular architecture. dokumen.pubnih.govgoogle.com
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules like this compound in solution. collectionscanada.gc.ca Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the connectivity of atoms and the stereochemical relationships within the molecule. nih.govcollectionscanada.gc.ca
¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. collectionscanada.gc.ca Although specific, detailed spectral data for this compound is sparsely published in readily accessible literature, the analysis would typically involve assigning chemical shifts and measuring coupling constants to determine the conformation of the individual sugar rings. Two-dimensional experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton correlations within each ring, while heteronuclear experiments (HSQC, HMBC) correlate protons with their directly attached carbons and long-range carbon-proton couplings, respectively. collectionscanada.gc.ca This comprehensive analysis allows for the unambiguous assignment of all proton and carbon signals, which is fundamental to defining the molecule's structure. tandfonline.com
Table 1: Representative NMR Methodologies in Aminooligosaccharide Analysis This table illustrates the typical application of various NMR techniques in the structural analysis of complex oligosaccharides like this compound.
| Technique | Purpose in Structural Elucidation |
|---|---|
| ¹H NMR | Determines the number and environment of protons; coupling constants reveal dihedral angles and thus ring conformation. |
| ¹³C NMR | Defines the carbon framework of the molecule. |
| COSY | Identifies scalar-coupled protons, helping to trace the spin systems within each saccharide unit. |
| TOCSY | Extends the correlation to the entire spin system of a saccharide ring, from a single proton resonance. |
| HSQC/HMQC | Correlates each proton with its directly attached carbon atom. |
| HMBC | Shows correlations between protons and carbons over two to three bonds, crucial for identifying glycosidic linkages. |
| NOESY/ROESY | Reveals through-space correlations between protons, providing information on stereochemistry and the 3D folding of the molecule. collectionscanada.gc.ca |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For a complex oligosaccharide like this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be transferred into the gas phase for analysis. nih.govnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. google.comgoogle.comgoogle.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in its oligosaccharide structure.
Key expected absorptions include a broad band in the region of 3300 cm⁻¹ corresponding to the O-H stretching vibrations of the numerous hydroxyl groups. nih.gov Absorptions around 1000 cm⁻¹ are characteristic of C-O stretching in alcohols and ethers (glycosidic linkages). nih.gov The presence of the double bond within the valienamine (B15573) moiety of the acarviosine core would give rise to a C=C stretching absorption around 1640 cm⁻¹. nih.gov The N-H bending vibrations of the secondary amine in the pseudo-glycosidic linkage would also produce a characteristic signal.
Stereochemical Aspects and Glycosidic Linkage Analysis
The precise stereochemistry and the nature of the glycosidic linkages are critical to the identity and biological activity of this compound. The core of this compound is a pseudo-oligosaccharide. sfu.ca The structure contains an acarviosine moiety, which itself is a pseudo-disaccharide composed of an unsaturated C₇N cyclitol (valienamine) and a 4-amino-4,6-dideoxy-D-glucopyranose unit. nih.govmdpi.com
The various saccharide units in this compound are connected by glycosidic bonds. Analysis using 2D NMR techniques, particularly HMBC and NOESY, is essential for determining the exact connectivity and stereochemistry (α or β) of these linkages. collectionscanada.gc.ca For instance, an HMBC experiment would show a correlation between the anomeric proton of one sugar unit and the carbon atom of the adjacent unit to which it is linked. A NOESY experiment would show a through-space interaction between the anomeric proton and protons on the aglycone unit, which helps to confirm the α or β configuration of the linkage. collectionscanada.gc.ca The specific linkage pattern distinguishes this compound from other members of the trestatin family and related compounds like acarbose (B1664774).
Structural Comparisons with Related Acarviosine-containing Aminooligosaccharides
This compound belongs to a large family of acarviosine-containing aminooligosaccharides, which includes the clinically used drug acarbose, as well as other trestatins (A and C) and acarviostatins. researchgate.nettandfonline.commdpi.com All these compounds share a common structural feature: the acarviosine core, which is believed to be essential for their α-amylase inhibitory activity. ualberta.caresearchgate.net
The primary structural difference between these related inhibitors lies in the number and arrangement of glucose units attached to the core pseudo-trisaccharide structure. nih.govmdpi.com Acarbose is a pseudo-tetrasaccharide, while the trestatins are more complex pseudo-oligosaccharides. ualberta.canih.gov For example, this compound differs from Trestatin A and C in the length of the malto-oligosaccharide chain attached to the core structure. These structural variations, though seemingly minor, can have significant impacts on their inhibitory potency and specificity against different glycosidases. nih.gov The comparative analysis of these structures helps in understanding the structure-activity relationships within this class of inhibitors. researchgate.net
Biosynthetic Pathways of Trestatin B
Proposed Biosynthetic Route for Trestatin B
The proposed biosynthetic pathway for this compound is modeled on the well-studied biosynthesis of acarbose (B1664774), due to the high degree of similarity in their core structures and the genetic clusters that encode their production. nih.gov The biosynthesis is understood to originate from primary metabolism, utilizing a precursor from the pentose (B10789219) phosphate (B84403) pathway. rsc.orgmdpi.com
The general route begins with the formation of the C7N aminocyclitol core, which is believed to be valienamine (B15573) or a related structure. nih.govrsc.org This core unit synthesis starts with sedoheptulose-7-phosphate (SH7P). researchgate.net Through a series of enzymatic reactions including cyclization, dehydration, and amination, the characteristic aminocyclitol scaffold is assembled. Following the synthesis of the core, a series of glycosylation steps occur, where glycosyltransferases attach sugar units to the aminocyclitol core to form the final pseudo-oligosaccharide structure of this compound.
Enzymatic Steps and Key Intermediates in this compound Biosynthesis
While the specific enzymes for the this compound pathway have not all been individually characterized, the process can be inferred from the homologous and well-documented acarbose pathway. nih.govresearchgate.net
The initial and defining step is the cyclization of sedoheptulose-7-phosphate (SH7P), a C7-sugar phosphate, catalyzed by a 2-epi-5-epi-valiolone (B1265091) synthase (EEVS). researchgate.netnih.gov This reaction forms the key intermediate, 2-epi-5-epi-valiolone, which is a common precursor for many C7N aminocyclitol natural products. nih.gov
Following the formation of 2-epi-5-epi-valiolone, a sequence of modifications is proposed to occur, mirroring the acarbose pathway, to generate the valienol core. mdpi.com These steps likely include:
Phosphorylation: A kinase, homologous to AcbM in the acarbose pathway, phosphorylates 2-epi-5-epi-valiolone to yield 2-epi-5-epi-valiolone 7-phosphate. nih.govmdpi.com
Dehydration: A cyclitol dehydrogenase likely catalyzes a dehydration step to produce an unsaturated intermediate. mdpi.com
Oxidoreduction: An oxidoreductase is presumed to act on the intermediate to form valienol-7-phosphate, a key precursor to the valienamine moiety. mdpi.com
The final assembly involves glycosyltransferases that sequentially add glucose or modified glucose units to the cyclitol core, creating the specific oligosaccharide chain of this compound. biotech-asia.org
Table 1: Key Intermediates and Enzymes in the Proposed this compound Biosynthesis
| Step | Precursor | Key Intermediate | Proposed Enzyme Type | Homologous Enzyme (Acarbose Pathway) |
| 1. Cyclization | Sedoheptulose-7-Phosphate | 2-epi-5-epi-valiolone | 2-epi-5-epi-valiolone synthase (EEVS) | AcbC |
| 2. Phosphorylation | 2-epi-5-epi-valiolone | 2-epi-5-epi-valiolone 7-Phosphate | Kinase | AcbM |
| 3. Dehydration | 5-epi-valiolone 7-Phosphate | Valienone 7-Phosphate | Cyclitol Dehydrogenase | AcbL |
| 4. Reduction | Valienone 7-Phosphate | Valienol 7-Phosphate | Oxidoreductase | AcbN |
| 5. Assembly | Valienol 7-Phosphate, Sugar Donors | This compound | Glycosyltransferase(s) | AcbS, AcbI |
Genetic Basis of Biosynthesis: Exploration of Gene Clusters
The genetic blueprint for this compound biosynthesis is contained within a dedicated biosynthetic gene cluster (BGC). By using the 2-epi-5-epi-valiolone synthase gene from the acarbose cluster (acbC) as a probe, a putative trestatin BGC (tres) was identified in the producing organism, Streptomyces dimorphogenes ATCC 31484. nih.gov
This identified tres cluster is approximately 43 kb in size and contains 20 open reading frames (ORFs). nih.gov Bioinformatic analysis revealed that the cluster is highly similar to the gac BGC, which directs acarbose production in Streptomyces glaucescens GLA.O. nih.gov Critically, the genes responsible for the biosynthesis of the core aminocyclitol unit are conserved between the trestatin and acarbose clusters. nih.gov The genes within a BGC typically encode all the necessary enzymes for the synthesis of a specific secondary metabolite, along with regulatory and transport proteins. biotech-asia.org The tres cluster contains genes predicted to encode α-amylases (tresE, tresP, tresZ), which are thought to play a role in the biosynthesis or self-resistance mechanism of the producing organism. nih.gov
Table 2: Comparison of Key Genes in Trestatin (tres) and Acarbose (gac) Biosynthetic Gene Clusters
| Gene Function | Trestatin Gene (putative) | Acarbose Gene (homolog) | Description |
| Core Synthesis | Homolog of acbC | gacC / acbC | 2-epi-5-epi-valiolone synthase, catalyzes the initial cyclization. nih.gov |
| Core Modification | Conserved | gacM / acbM | Kinase for phosphorylation of the cyclitol intermediate. nih.govmdpi.com |
| Core Modification | Conserved | gacL / acbL | Dehydrogenase involved in core modification. nih.govmdpi.com |
| Core Modification | Conserved | gacN / acbN | Oxidoreductase involved in core modification. nih.govmdpi.com |
| Assembly | Homolog of acbS | gacS / acbS | Pseudoglycosyltransferase for C-N bond formation. nih.govresearchgate.net |
| Amylase-like | tresE, tresP, tresZ | gacE1, gacE2, gacZ1, gacZ2 | Putative α-amylases; tresP is not conserved in other known pseudo-oligosaccharide clusters. nih.gov |
Comparative Biosynthesis with Related C7N Aminocyclitol Natural Products (e.g., Acarbose)
The biosynthesis of this compound is best understood through comparison with that of acarbose, a structurally related pseudo-tetrasaccharide. researchgate.netresearchgate.net Both pathways begin with the EEVS-catalyzed cyclization of SH7P to form 2-epi-5-epi-valiolone, establishing them as members of the C7N aminocyclitol family. nih.govnih.govresearchgate.net The subsequent enzymatic modifications of this cyclitol core to form a valienamine-like precursor are also believed to be highly conserved. nih.gov
The primary divergence between the biosynthetic pathways of this compound and acarbose lies in the later stages of assembly and the specific nature of the oligosaccharide chain. This structural difference is a direct result of variations in the respective BGCs. While the core synthesis genes are conserved, the tres cluster from S. dimorphogenes lacks certain genes found in the gac cluster of the acarbose producer S. glaucescens, such as gacH, gacF, and gacG. nih.gov
Furthermore, the complement of enzymes predicted to be involved in sugar modification and attachment, such as glycosyltransferases and amylases, differs. For instance, the tres cluster contains a gene designated tresP that encodes a protein similar to α-amylase but is not found in other known pseudo-oligosaccharide BGCs. nih.gov These differences in the enzymatic toolkit are responsible for the distinct structures of the final products, where this compound has a longer oligosaccharide chain than acarbose. This comparative analysis highlights a common theme in natural product biosynthesis: a conserved core pathway is often elaborated upon by a variable set of tailoring enzymes to generate structural diversity.
Chemical Synthesis and Analog Generation
Total Synthesis Strategies for Trestatin B Core Structures
The total synthesis of this compound is a formidable task due to its stereochemically rich and complex pseudooligosaccharide structure. The core of this compound consists of an acarviosine-glucose (B3029497) fragment linked to additional glucose residues. rsc.org The acarviosine unit itself, composed of a valienamine (B15573) cyclitol connected to a 4-amino-4,6-dideoxy-α-D-glucopyranose (quinovose) unit, is particularly difficult to construct. rsc.org
Research efforts have consequently focused on block synthesis strategies, where key fragments of the molecule are synthesized independently before being coupled together. This approach allows for a more manageable route to the complex target. Studies on the related Trestatin A, which shares the same core structure, have demonstrated the feasibility of block syntheses using triflic anhydride (B1165640) as a promoter to create all-α-D-linked tetra- and penta-saccharide substructures. jst.go.jp
Key challenges in the total synthesis include:
Stereocontrolled construction of the valienamine moiety: This unsaturated aminocyclitol is a rare structural feature.
Formation of the glycosidic linkages: Achieving the correct stereochemistry (α-linkages) and regioselectivity for the (1→4) linkages between the glucose units is critical.
Synthesis of the core acarviosine fragment: The linkage of the cyclitol to the amino-sugar through a secondary amine bond is a significant synthetic hurdle. rsc.org
Due to these complexities, complete total syntheses are less common than the preparation of key fragments and analogues. rsc.org
Synthetic Methodologies for this compound Analogues and Derivatives
The generation of this compound analogues aims to explore structure-activity relationships and develop compounds with modified biological properties. Synthetic methodologies focus on altering specific parts of the molecule, such as the oligosaccharide chain length, the functional groups on the glucose units, or the core aminocyclitol.
One approach involves the synthesis of sulfur-containing analogues. Research has been conducted on the synthesis of sulfur analogues of n-propyl this compound, introducing thio-linkages to probe the role of the glycosidic oxygen atoms in biological activity. sfu.ca Another major strategy involves the chemical modification of the valienamine or acarviosine core, which can be obtained through degradation of related natural products like validamycin A. jst.go.jp This allows for the synthesis of various N-alkyl and N-aralkyl derivatives. jst.go.jp
The synthesis of derivatives often employs modern techniques of carbohydrate chemistry, including:
Regioselective protection and deprotection: Using various protecting groups to selectively expose specific hydroxyl groups for modification.
Glycosylation reactions: Forming new glycosidic bonds to extend or modify the sugar chain.
Functional group interconversion: Converting hydroxyl groups to other functionalities like azides, amines, or fluorides to probe their importance. jst.go.jp
| Analogue/Derivative Type | Synthetic Strategy | Key Reagents/Methods |
| Sulfur Analogues | Replacement of glycosidic oxygen with sulfur. sfu.ca | Thiol-based nucleophiles, activation of anomeric center. |
| N-Substituted Analogues | Reductive amination or alkylation of the valienamine amino group. jst.go.jp | Aldehydes/ketones, reducing agents (e.g., NaBH₃CN). |
| Modified Sugar Units | Selective methylation, acylation, or deoxygenation of hydroxyl groups on the glucose residues. jst.go.jp | Protecting group chemistry, methylating agents (e.g., MeI), acylation reagents. |
| Chain-Modified Analogues | Block synthesis using modified monosaccharide building blocks. jst.go.jp | Glycosyl donors and acceptors, glycosylation promoters (e.g., triflic anhydride). |
This table presents generalized synthetic strategies for oligosaccharide analogues, based on established methodologies in the field.
Semi-synthetic Approaches for Structural Modification
Semi-synthesis, which utilizes the naturally occurring this compound as a starting material for chemical modifications, offers a more direct route to novel derivatives than total synthesis. This approach leverages the pre-existing complex scaffold, avoiding the difficult steps of its initial construction.
A notable example is the use of this compound in the creation of glycosaminoglycan (GAG) mimetics. google.com In this process, this compound is chemically modified to generate new molecular structures. For instance, a 4-deoxyamino pentasaccharide derived from this compound can be protected with a fluorenylmethyloxycarbonyl (Fmoc) group. google.com This protected intermediate can then undergo further chemical reactions, such as sulfation, to produce anionic conjugates that mimic the biological activity of heparin and other GAGs. google.com
The general workflow for semi-synthetic modification involves:
Isolation: Purification of this compound from the fermentation broth of Streptomyces dimorphogenes. jst.go.jp
Selective Chemical Reaction: Targeting a specific functional group on the this compound molecule for modification. This could involve protection, activation, or direct functionalization.
This strategy is particularly powerful for creating libraries of related compounds for biological screening, as it circumvents the resource-intensive process of building the core structure from simple precursors. google.com
Chemoenzymatic Synthesis Techniques
Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high selectivity and efficiency of enzymatic transformations. nih.govnih.gov This hybrid approach is particularly well-suited for the synthesis and modification of complex carbohydrates like this compound, where enzymes can perform specific reactions under mild conditions that are difficult to achieve with traditional chemistry. nih.gov
While specific reports on the complete chemoenzymatic synthesis of this compound are limited, strategies can be inferred from work on related α-glucosidase inhibitors like acarbose (B1664774). nih.gov Enzymes such as glycosyltransferases, including the acarviosyl transferase from Actinoplanes sp., can be used to transfer sugar moieties onto an acceptor molecule. nih.gov
A plausible chemoenzymatic strategy for this compound or its analogues could involve:
Chemical Synthesis of a Core Fragment: A key intermediate, such as the acarviosine unit or a protected derivative, is prepared using organic synthesis.
Enzymatic Glycosylation: Enzymes like cyclodextrin (B1172386) glucan transferase (CGTase) or other glycosidases are used to catalyze the transfer of glucose units to the chemically synthesized core, extending the oligosaccharide chain. rsc.orgnih.gov
Enzymatic Modification: Specific enzymes could be used to modify the final product, for example, by adding or removing sugar units to create a library of analogues with varying chain lengths.
This approach merges the flexibility of chemical synthesis for creating unnatural building blocks with the unparalleled regio- and stereoselectivity of enzymes for forming complex glycosidic linkages. researchgate.net
Mechanistic Investigations of Trestatin B Biological Activity
α-Amylase Inhibition by Trestatin B
This compound demonstrates significant inhibitory action against α-amylase, an endo-enzyme that catalyzes the initial breakdown of large polysaccharides like starch and glycogen (B147801) into smaller oligosaccharides. nih.gov This inhibition is a key aspect of its biological function.
The inhibitory action of this compound against α-amylase stems from its structural similarity to natural starch substrates, allowing it to function as a substrate mimic. X-ray crystallography studies of human pancreatic α-amylase (HPA) complexed with a pseudo-pentasaccharide from the trestatin family have provided detailed insights into this mechanism. researchgate.netresearchgate.net These studies reveal that the inhibitor binds within the V-shaped active site depression of the enzyme, spanning at least five substrate-binding subsites, designated as -3 to +2. researchgate.netrcsb.org
The formation of the enzyme-inhibitor complex is highly specific and stable. A critical component of this interaction is the binding of the inhibitor's acarviosine core, which is an N-linked pseudo-disaccharide, to the central subsites (-1 to +2) of the enzyme's active site. researchgate.netresearchgate.netemich.edu This binding effectively blocks the access of the natural substrate, starch, to the catalytic residues of the enzyme, thereby preventing hydrolysis. emich.edu Some structural analyses suggest that the enzyme may catalyze a transglycosylation reaction, where the inhibitor molecule is modified within the active site, leading to an even more tightly bound complex. researchgate.netresearchgate.net Column chromatographic investigations have also indicated the formation of a distinct enzyme-inhibitor complex when α-amylase and a trestatin-like inhibitor are mixed. nih.gov
Kinetic studies of oligosaccharide inhibitors, including those from the trestatin family, characterize their interaction with α-amylase. The inhibition is generally potent and can exhibit different kinetic profiles depending on the specific inhibitor and enzyme source. For instance, a study on a complex oligosaccharide α-glucoside hydrolase inhibitor closely related to the trestatin family reported a non-competitive type of inhibition against human pancreatic and salivary α-amylases. nih.gov In contrast, other related oligosaccharide inhibitors have been shown to act via competitive or mixed-inhibition mechanisms. mdpi.comnih.gov
The inhibitory constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates stronger inhibition. For the non-competitive inhibitor studied, the Ki value against human pancreatic α-amylase was exceptionally low, demonstrating high affinity for the enzyme. nih.gov
| Inhibitor | Enzyme Source | Inhibition Type | Inhibitory Constant (Ki) |
|---|---|---|---|
| Complex Oligosaccharide (Trestatin-like) | Human Pancreatic α-Amylase | Non-competitive | 1.47 ± 0.03 µg/mL |
| Complex Oligosaccharide (Trestatin-like) | Human Salivary α-Amylase | Non-competitive | 3.89 ± 0.08 µg/mL |
Data sourced from a study on a complex oligosaccharide inhibitor of the trestatin family. nih.gov
This compound exhibits a high degree of selectivity, potently inhibiting the hydrolysis of α-1,4-glycosidic linkages found in polysaccharides like starch and glycogen. nih.govemich.edu However, it shows little to no inhibitory activity against the enzymes that hydrolyze disaccharides such as sucrose. nih.gov This specificity is attributed to its molecular structure, which is designed to fit the extended binding site of α-amylase that accommodates long-chain carbohydrate polymers. mdpi.com The enzyme's active site contains multiple subsites that interact with several glucose units of a polysaccharide chain. emich.edumdpi.com this compound effectively mimics this multi-unit structure, allowing for strong and specific binding to α-amylase, while monosaccharides and simple disaccharides interact with different enzymes (like sucrase) that have distinct active site architectures. This ensures that the inhibition is targeted specifically at the initial step of complex carbohydrate digestion.
α-Glucosidase Inhibition by this compound
In addition to its potent effect on α-amylase, this compound is also recognized as an inhibitor of α-glucosidases. researchgate.netnih.gov These enzymes are located in the brush border of the small intestine and are responsible for the final step of carbohydrate digestion, breaking down disaccharides and oligosaccharides into absorbable monosaccharides like glucose. mdpi.comscielo.br
The mechanism of α-glucosidase inhibition by compounds like this compound is typically competitive. nih.govnih.gov As a complex oligosaccharide, this compound acts as a substrate analogue, competing with dietary disaccharides (e.g., maltose (B56501), sucrose) for binding to the active site of intestinal α-glucosidases. researchgate.netmdpi.com By binding with high affinity to the enzyme, the inhibitor prevents the hydrolysis of natural substrates, thereby delaying the absorption of glucose into the bloodstream. mdpi.comnih.gov
The formation of the enzyme-inhibitor complex is driven by non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the inhibitor and the amino acid residues within the enzyme's active site. researchgate.netnih.gov This reversible binding blocks the catalytic action of the enzyme without permanently modifying it. researchgate.net
The inhibitory profile of this compound can be understood by comparing it to clinically used α-glucosidase inhibitors such as Acarbose (B1664774), Voglibose, and Miglitol. researchgate.netscienceopen.com
Acarbose: Like this compound, Acarbose is a complex pseudo-oligosaccharide of microbial origin. wikipedia.org A key characteristic of Acarbose is its dual-action, inhibiting both pancreatic α-amylase and intestinal α-glucosidases. wikipedia.org Its inhibition of α-glucosidase is competitive, and it is known to be a very potent inhibitor. nih.govmdpi.com
Voglibose: Voglibose is another potent competitive inhibitor of α-glucosidases. scielo.brfrontiersin.org It is generally considered to have a more targeted action on α-glucosidases with less pronounced effects on α-amylase compared to Acarbose. archivesofmedicalscience.com
Miglitol: Unlike the oligosaccharide-based structures of this compound, Acarbose, and Voglibose, Miglitol is a derivative of 1-deoxynojirimycin (B1663644) and resembles a monosaccharide. wikipedia.orgfrontiersin.org It is a competitive inhibitor of α-glucosidases and is readily absorbed from the intestine, which distinguishes it from Acarbose and Voglibose that have low systemic absorption. nih.govfrontiersin.org
The potency of these inhibitors is often compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.
| Inhibitor | General Structure | Primary Target(s) | Inhibition Mechanism | Reported IC50 (Yeast α-glucosidase) |
|---|---|---|---|---|
| This compound | Complex Oligosaccharide | α-Amylase, α-Glucosidase | Competitive/Mixed (Postulated) | Data not widely available |
| Acarbose | Complex Oligosaccharide | α-Amylase, α-Glucosidase | Competitive | ~2.77 mg/mL scielo.br to ~369 µM mdpi.com |
| Voglibose | Valiolamine Derivative | α-Glucosidase | Competitive | Potent, specific values vary |
| Miglitol | Deoxynojirimycin Derivative | α-Glucosidase | Competitive | Potent, specific values vary |
Note: IC50 values can vary significantly based on the enzyme source (e.g., yeast, rat intestine, human) and assay conditions. The values for Acarbose are provided for general comparison. scielo.brmdpi.com
Interactions with Other Biological Targets and Pathways
While the primary and most well-documented biological activity of this compound is the inhibition of α-amylase, researchers have explored its potential interactions with other biological targets and pathways. This exploration is crucial for understanding the full scope of the compound's effects and identifying potential new therapeutic applications. However, research beyond its impact on carbohydrate-metabolizing enzymes remains limited.
Modulation of Specific Cellular Processes
Cellular processes are the myriad of events that dictate a cell's life, function, and death. These include transcription, cell cycle progression, apoptosis (programmed cell death), and differentiation. nih.govksu.edu.sa Polyamines, for example, are known to modulate cell growth, protein synthesis, and apoptosis. ksu.edu.sa The acetylation of histone and non-histone proteins is another critical mechanism that influences a wide range of cellular functions. nih.gov
Signaling pathways within the cell often converge to control the balance between cell survival and death through the induction of autophagy, apoptosis, or senescence. researchgate.net While complex glycosides like this compound are of interest for their potential to interact with various biomolecules and inhibit disease-related processes, specific studies detailing this compound's direct modulation of cellular processes such as apoptosis or cell cycle progression are not extensively documented in current literature. ontosight.ai The potential for sulfated derivatives of trestatins to exhibit anti-proliferative activity suggests a possible avenue for such interactions, although this involves a chemically modified version of the natural compound. google.com
Potential Receptor Binding and Signal Transduction Modulation
Signal transduction is the process by which a cell converts an external signal into a specific response. longdom.org This cascade typically begins when a signaling molecule (ligand) binds to a specific receptor on the cell surface or within the cytoplasm. longdom.org This binding event triggers a series of molecular interactions, often involving kinases and second messengers, that relay the signal inward. longdom.org
Key signaling pathways involved in cellular regulation include:
G Protein-Coupled Receptors (GPCRs): These receptors pass through the cell membrane seven times and are activated by a wide variety of ligands, leading to the activation of internal signal transduction pathways. nih.gov
Receptor Tyrosine Kinases (RTKs): These receptors are crucial for processes like cell growth and proliferation and activate downstream cascades, such as the MAPK/ERK pathway. researchgate.net
NF-κB Pathway: This pathway is central to regulating inflammatory responses and cell survival. researchgate.net
While this compound's binding to the active site of the α-amylase enzyme is well-characterized, its interaction with signaling receptors like GPCRs or RTKs has not been established. The unique chemical structure of this compound, a complex pseudo-oligosaccharide, suggests it could potentially interact with various biomolecules, but specific research into its role in modulating key signal transduction pathways is an area requiring further investigation. ontosight.ai
Investigations into Other Reported Biological Activities (e.g., antimicrobial, antiviral, anticancer mechanisms)
Beyond its enzyme-inhibiting capabilities, this compound has been assessed for other biological activities, though with mixed or preliminary results.
Antimicrobial Activity: Research has indicated a lack of significant antimicrobial activity for this compound and its close relative, Trestatin A. google.com The primary mechanism of many antimicrobial agents involves disrupting the bacterial membrane or interfering with essential intracellular processes like protein or nucleic acid synthesis. nih.govfrontiersin.org For some antibiotics, resistance can emerge through the methylation of ribosomal RNA, which prevents the drug from binding to its target. nih.govresearchgate.net However, this compound does not appear to operate via these common antimicrobial mechanisms.
Antiviral Activity: The potential antiviral effects of this compound are considered an area for ongoing research. ontosight.ai Antiviral drugs act through various mechanisms, such as inhibiting viral entry into host cells, blocking viral replication by interfering with viral polymerases, or preventing the assembly of new virus particles. mdpi.comnih.gov For example, the hepatitis B virus (HBV) capsid assembly is a critical step in its life cycle and a target for a class of drugs known as capsid assembly modulators. rsc.org While some complex natural products have shown antiviral properties, dedicated studies confirming a specific antiviral mechanism for this compound are not prominent. mdpi.comnih.gov
Anticancer Mechanisms: The investigation into the anticancer potential of this compound is still nascent. ontosight.ai Anticancer mechanisms are diverse and can include inducing apoptosis (programmed cell death), halting the cell cycle, inhibiting metastasis, or modulating immune and inflammatory responses. clinmedjournals.org For instance, some natural compounds exert anticancer effects by generating reactive oxygen species (ROS) within cancer cells, leading to mitochondrial damage and triggering apoptosis. researchgate.netmdpi.com A study on sulfated derivatives of trestatins reported that these modified compounds possess anti-proliferative activity, hinting at a potential, yet indirect, link to anticancer research. google.com However, comprehensive studies on the specific anticancer mechanisms of unmodified this compound are lacking.
Computational Chemistry Approaches in Mechanism Elucidation
Computational chemistry provides powerful tools for understanding the interactions between a ligand like this compound and its biological target at a molecular level. Techniques such as molecular docking and molecular dynamics simulations offer insights that are complementary to experimental data.
Molecular Docking Simulations for Binding Affinity Prediction
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor). jabonline.in The process involves placing the ligand into the binding site of the receptor and evaluating the stability of the resulting complex. core.ac.uk The binding affinity is typically expressed as a docking score in kcal/mol, where a more negative value indicates a stronger and more stable interaction. nih.govscielo.sa.cr
Docking studies have been extensively used to analyze the binding of various inhibitors to α-amylase. These studies help to identify the key amino acid residues in the enzyme's active site that form hydrogen bonds and other interactions with the inhibitor. nih.govresearchgate.net While specific docking studies detailing the binding energy of this compound are not always publicly available, the affinities of other well-known α-amylase inhibitors provide a valuable reference point for its expected potency.
| Compound | Target | Predicted Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| Acarbose | α-Amylase | -9.2 | researchgate.net |
| 5,7-dihydroxyflavanone | PvDBP | -9.3 | scielo.sa.cr |
| Pinostrobin | PvDBP | -9.2 | scielo.sa.cr |
| Troxerutin | DNA | -7.09 | nih.gov |
| Tubastatin A Derivative (13a) | HDAC6 | -9.84 | nih.gov |
| Xanthoangelol D | Unknown | -10.5994 | jabonline.in |
Molecular Dynamics (MD) Simulations of this compound-Target Interactions
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a biomolecular complex over time. nih.govrsc.org Following molecular docking, which provides a static snapshot of the interaction, MD simulations can be run to validate the stability of the predicted binding pose. rsc.orgnih.gov
These simulations calculate the movements of atoms in the protein-ligand complex over a set period, providing insights into conformational changes, the flexibility of different regions of the protein, and the persistence of key interactions like hydrogen bonds. nih.govnih.gov Key parameters such as the Root Mean Square Deviation (RMSD) are analyzed to assess the stability of the complex; a stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov MD simulations have been crucial in studying enzyme-inhibitor complexes, including those involving α-amylase and inhibitors from the trestatin family, confirming the stability and nature of the interaction predicted by docking and crystallography. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of Trestatin B and Its Derivatives
Identification of Key Pharmacophoric Elements for Enzyme Inhibition
The fundamental pharmacophore of Trestatin B, essential for its potent α-amylase inhibitory activity, is the acarviosine core. nih.govproteopedia.orgbiorxiv.orgmdpi.com This pseudo-disaccharide unit is composed of an unsaturated C7-cyclitol, specifically valienamine (B15573), linked to a 4-amino-4,6-dideoxy-D-glucopyranose unit. mdpi.com This core structure is considered indispensable for the biological activity of this compound and related aminooligosaccharide inhibitors. mdpi.com
Crystal structure analyses of homologous compounds complexed with α-amylase reveal that the binding of this acarviosine core is a critical part of the interaction. nih.govproteopedia.orgnih.govresearchgate.netresearchgate.net The valienamine moiety, in particular, is believed to mimic the oxocarbenium ion-like transition state that occurs during the enzyme-catalyzed hydrolysis of starch. nih.gov This mimicry allows the inhibitor to bind tightly within the active site of the enzyme. Key interactions include an extensive network of hydrogen bonds between the hydroxyl groups of the valienamine moiety and surrounding amino acid residues, as well as hydrophobic interactions. nih.gov Furthermore, a salt bridge can form between the secondary amine of the acarviosine core and a catalytic glutamate (B1630785) residue within the enzyme's active site, further stabilizing the enzyme-inhibitor complex. nih.gov
Impact of Glycosidic Linkage Modifications on Biological Activity
The glycosidic linkages in this compound and its derivatives are not merely structural spacers but play a crucial role in orienting the saccharide units for optimal interaction with the enzyme's active site. Trestatins are characterized by the presence of a trehalose (B1683222) moiety at the non-reducing end of the molecule. nih.gov this compound itself is a pseudo-oligosaccharide containing a unique trehalose residue. mdpi.com
Modifications to the glycosidic linkages and the attached saccharide chains have a profound impact on biological activity. For instance, studies on the related inhibitor acarbose (B1664774) have shown that enzymatic glycosylation to extend the saccharide chain can dramatically enhance inhibitory potency. The synthesis of "acarstatins" by attaching a maltosyl or maltotriosyl unit to acarbose via an α-1,4-glycosidic linkage resulted in analogues with up to 1584-fold greater inhibitory activity against human salivary α-amylase. nih.gov This demonstrates that both the length and the nature of the oligosaccharide chain, dictated by the glycosidic linkages, are key determinants of inhibitory strength. The α-1,4 linkage is a common feature in both the natural substrate (starch) and potent inhibitors like acarbose and its derivatives. biorxiv.org
Role of the Cyclohexene (B86901) Moiety in Target Recognition
The cyclohexene moiety, specifically the valienamine unit, is a cornerstone of this compound's inhibitory activity. biorxiv.orgmdpi.com This unsaturated cyclitol is crucial for target recognition and tight binding within the active site of α-amylases. nih.gov Its structure is thought to mimic the transition state of the natural substrate, allowing it to act as a competitive inhibitor. nih.gov
X-ray crystallography studies of related inhibitors complexed with α-amylase have provided detailed insights into the role of this moiety. The valienamine ring adopts a specific conformation, such as an E2 conformation for the cyclohexene fragment, upon binding to the enzyme. researchgate.netnih.gov This conformation facilitates critical interactions with the enzyme's catalytic residues. For example, the hydroxyl groups on the cyclohexene ring form a network of hydrogen bonds with key amino acid residues like Asp197, Glu233, and Asp300 in the active site. biorxiv.orgnih.gov Specifically, a bidentate hydrogen-bonding interaction can form between the hydroxyl groups on the valienamine ring and the catalytic nucleophile, an aspartate residue, in the enzyme's active site. researchgate.netnih.gov The double bond within the cyclohexene ring contributes to a flattening of the ring, which is believed to be important for fitting into the active site and for mimicking the transition state. nih.gov The strong interaction of the valienamine moiety with the enzyme's active site is a primary contributor to the potent inhibitory activity of this class of compounds. nih.gov
Influence of Saccharide Unit Number and Configuration on Potency
The number and configuration of saccharide units extending from the core pharmacophore significantly modulate the inhibitory potency of the trestatin family of compounds. The trestatin complex itself consists of several components, with Trestatins A, B, and C being the major ones, differing in the length of their oligosaccharide chains. nih.gov this compound is a pseudo-tetrasaccharide, while Trestatins A and C are larger homologues. nih.gov
Research on various aminooligosaccharides has established a clear relationship between the number of sugar units and inhibitory activity. Generally, inhibitory potency against digestive enzymes is critically dependent on the number of pseudo-trisaccharide cores and the glucose units attached to both the reducing and non-reducing ends. mdpi.com There appears to be an optimal length for maximal activity; for instance, aminooligosaccharides containing two or three pseudo-trisaccharide units often exhibit the most potent α-glucosidase inhibitory activities, with the potency being maximal for compounds with nine to twelve sugar rings in total. mdpi.com However, simply increasing the number of glucose units can also have a detrimental effect on bioactivity, suggesting a finely tuned requirement for optimal binding. mdpi.com
Table 1: Chemical Formulas of Trestatin Homologues This table provides the chemical formulas for Trestatins A, B, and C, illustrating the differences in their molecular size.
| Compound | Chemical Formula |
| Trestatin A | C56H94N2O40 |
| This compound | C37H63NO28 |
| Trestatin C | C75H125N3O52 |
| Data sourced from Yokose et al., 1983. nih.gov |
Design and Synthesis of Novel Analogues for Enhanced Activity or Specificity
The detailed understanding of the structure-activity relationships of this compound and related compounds has spurred the rational design and synthesis of novel analogues with the goal of enhancing inhibitory activity, improving specificity, or modifying pharmacokinetic properties. nih.govuniversidadeuropea.com Synthetic efforts have focused on modifying various parts of the molecule, including the core aminocyclitol, the glycosidic linkages, and the saccharide units. nih.gov
One successful strategy involves the glycosylation of existing inhibitors. For example, the enzymatic transglycosylation of acarbose to produce acarstatins A and B, which are essentially acarbose molecules extended by one or two maltose (B56501) units, led to a dramatic increase in α-amylase inhibitory activity. nih.gov This highlights a powerful approach to enhancing potency by extending the oligosaccharide chain to occupy more subsites within the enzyme's binding groove. nih.gov
Another approach involves the synthesis of simplified or modified mimics of the core structure. The synthesis of various deoxy and anhydro derivatives of methyl acarviosin (B126021) has provided valuable insights. Interestingly, the synthesis of deoxy analogues of the sugar moiety resulted in compounds that were nearly ten times more active than the parent compound, suggesting that hydrophobic interactions with amino acids in the sugar-binding site play a significant role. nih.gov Conversely, the introduction of certain polar groups, such as an amino or acetamido group at the 2-position of the sugar moiety, led to a significant decrease in activity, possibly due to unfavorable steric or electrostatic interactions. nih.gov These findings demonstrate that subtle modifications can lead to substantial changes in biological activity, paving the way for the development of new-generation α-amylase inhibitors with tailored properties.
Preclinical Research Models for Trestatin B Investigation
In Vitro Cellular and Biochemical Assays
In vitro models are fundamental in the initial stages of drug discovery and development, providing a controlled environment to elucidate the biochemical mechanisms and cellular effects of a compound. For Trestatin B, these assays have been crucial in identifying its primary biological activities.
Enzyme Activity Assays (α-amylase, α-glucosidase)
Enzyme activity assays are a cornerstone of biochemical research, designed to measure the rate of an enzymatic reaction and the effect of various compounds on this rate. This compound has been a subject of interest in assays targeting key enzymes involved in carbohydrate digestion, namely α-amylase and α-glucosidase. These enzymes are critical in the breakdown of complex carbohydrates into absorbable monosaccharides. researchgate.netbenthaminfo.com Inhibition of these enzymes can consequently delay carbohydrate digestion and absorption, a therapeutic strategy for managing postprandial hyperglycemia. researchgate.net
This compound, a compound isolated from Streptomyces dimorphogenes, has been identified as a potent inhibitor of pancreatic α-amylase. iglobaljournal.combiotech-asia.orgnih.govvdoc.pub Research has shown that the primary mechanism of action for this compound is the inhibition of α-amylase. researchgate.net In a specific screen of rumen bacterial amylase, this compound demonstrated inhibitory activity with a reported half-maximal inhibitory concentration (IC50).
While this compound is primarily recognized for its α-amylase inhibitory effects, it is often discussed in the context of other microbial-derived antidiabetic compounds that also inhibit α-glucosidase. benthaminfo.comiglobaljournal.combiotech-asia.orgfrontiersin.orgbiotech-asia.org These compounds, such as acarbose (B1664774) and voglibose, are known to inhibit both enzymes, which is a common characteristic of this class of molecules. benthaminfo.comiglobaljournal.combiotech-asia.org
Table 1: Reported Inhibitory Activity of this compound
| Enzyme Target | Source | Observed Effect |
| Pancreatic α-amylase | - | Potent Inhibition |
| Rumen Bacterial Amylase | - | IC50 Reported |
| α-glucosidase | - | Mentioned in context with other inhibitors |
Cell-Based Assays for Pathway Modulation
Cell-based assays offer a more physiologically relevant context compared to biochemical assays by utilizing living cells to study the effects of a compound on cellular pathways and functions. google.com While specific studies detailing the use of cell-based assays to investigate the direct modulation of signaling pathways by this compound are not extensively documented in the available literature, its role as an α-amylase inhibitor suggests a primary influence on metabolic pathways related to glucose uptake and metabolism.
Compounds that inhibit carbohydrate-digesting enzymes indirectly impact cellular pathways by altering the availability of glucose, the primary cellular fuel. This can affect pathways such as insulin (B600854) signaling and glucose transport in various cell types. For instance, studies on other α-glucosidase inhibitors have utilized cell lines like L6 myotubes to assess glucose uptake. biotech-asia.org Similar models could theoretically be employed to investigate the downstream cellular consequences of this compound's enzymatic inhibition.
Antimicrobial Susceptibility Testing in Research Models
Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against microorganisms. While this compound is derived from Streptomyces, a genus known for producing a wide array of antibiotics, there is limited specific information available in the public domain regarding a broad-spectrum antimicrobial activity profile for this compound itself.
General references mention that compounds from Streptomyces species possess a wide range of biological activities, including antimicrobial properties. researchgate.net However, specific minimum inhibitory concentration (MIC) values for this compound against a panel of bacteria or fungi are not readily found in the reviewed literature. One source mentions that for an inhibitor of bacterial α-amylase and/or α-glucosidase to be preferable for certain applications, it should have low antimicrobial activity, with a MIC value of more than 50µg/ml. This suggests that significant antimicrobial activity may not be a primary characteristic of compounds developed for metabolic targets.
Cell Line Models for Anticancer Activity Assessment
Cell line models are a foundational tool in cancer research, used to screen for the cytotoxic or antiproliferative effects of novel compounds. researchgate.net A wide variety of human cancer cell lines are available to assess the potential of a substance to inhibit cancer cell growth.
Despite the extensive search of available literature, there is no direct evidence or published research that has specifically evaluated the anticancer activity of this compound using cancer cell line models. While other metabolites from Streptomyces have been shown to exhibit cytotoxic effects against various cancer cell lines, this specific activity has not been a focus of the research reported on this compound. biotech-asia.org
In Vivo Animal Models for Pharmacological Characterization
Non-rodent and Rodent Models for Carbohydrate Metabolism Studies
Animal models, both rodent and non-rodent, are crucial for studying the effects of compounds on carbohydrate metabolism and for evaluating potential antidiabetic agents. researchgate.net These models allow researchers to investigate the impact of a substance on blood glucose levels, insulin sensitivity, and other metabolic parameters in a physiological context.
While the primary focus of published research on this compound has been on its effects in human subjects, including those with diabetes, there is a notable lack of specific preclinical data from non-rodent or rodent models in the readily available scientific literature. iglobaljournal.combiotech-asia.org Studies in healthy and diabetic human subjects have demonstrated that this compound effectively reduces the postprandial rise in blood glucose and insulin levels after a starch-rich meal, confirming its α-amylase inhibitory action in vivo. researchgate.net The use of rodent models, such as rats, is a standard approach in diabetes research to elucidate mechanisms and evaluate the efficacy of new therapeutic agents. researchgate.net However, specific studies detailing the use of this compound in such models are not prominently reported.
Assessment of Biochemical Markers in Biological Systems
The primary mechanism of action of this compound is the potent inhibition of α-amylase, an enzyme crucial for the digestion of starch. nih.gov This inhibitory action forms the basis for assessing its effect on various biochemical markers within biological systems. The analysis of these markers is fundamental to understanding the compound's physiological impact. biochemia-medica.comnih.govimpactfactor.org
Key biochemical markers modulated by this compound include:
α-Amylase Activity: Direct measurement of α-amylase inhibition is a primary biochemical assessment. Trestatins, including this compound, form a stable complex with the enzyme, effectively inactivating it. nih.gov
Postprandial Plasma Glucose: By inhibiting starch digestion, this compound significantly reduces the rate of glucose release and absorption. This leads to a measurable decrease in post-meal blood glucose levels.
Postprandial Plasma Insulin: Consequently, the blunted rise in blood glucose leads to a reduced demand for insulin secretion from the pancreas. Studies have shown that Trestatin administration results in markedly lower plasma insulin excursions following a starch-rich meal.
The table below summarizes the observed effects of Trestatin on key biochemical markers in human subjects.
Table 1: Effect of Trestatin on Postprandial Glucose and Insulin Levels
| Marker | Observation | Study Population |
|---|---|---|
| Peak Plasma Glucose | Markedly reduced compared to placebo. | Healthy Volunteers & Type 2 Diabetic Patients |
| Incremental Plasma Glucose Area | Significantly reduced in a dose-dependent manner. | Healthy Volunteers & Type 2 Diabetic Patients |
| Peak Plasma Insulin | Markedly reduced compared to placebo. | Healthy Volunteers & Type 2 Diabetic Patients |
| Incremental Insulin Area | Significantly lower excretions. | Healthy Volunteers & Type 2 Diabetic Patients |
This data is based on findings from studies on the effect of Trestatin incorporated into bread.
The assessment of these biochemical markers provides direct evidence of this compound's in vivo efficacy and its potential role in modulating carbohydrate metabolism. biochemia-medica.com
Evaluation of Biological Responses in Disease Models
The biological response to this compound has been evaluated in various preclinical and clinical disease models, primarily those related to metabolic disorders like diabetes mellitus. dntb.gov.uanih.govmdpi.com Animal models, such as rats and dogs, have been instrumental in the initial evaluation of Trestatin's effects. nih.gov
In studies involving rats and dogs, oral administration of Trestatin at low concentrations was shown to effectively reduce the anticipated rise in blood glucose and insulin after the ingestion of a starch load. These findings were crucial in establishing the compound's primary biological action in a living organism.
Subsequent evaluations were conducted in human subjects, including both healthy individuals and patients with Type 2 diabetes. These studies have consistently demonstrated that Trestatin can significantly lower postprandial glycemic and insulinemic responses. One notable study investigated the effect of incorporating Trestatin into bread, a common starchy food. The results showed that even when baked into food, Trestatin retained its activity, producing dose-dependent reductions in post-meal glucose and insulin peaks in both healthy and diabetic participants.
The table below provides an overview of the biological responses observed in different models.
Table 2: Evaluation of this compound in Different Research Models
| Model Type | Key Findings | Implication |
|---|---|---|
| Rat and Dog Models | Oral administration reduced post-starch load increases in blood glucose and insulin. | Demonstrated in vivo α-amylase inhibitory activity. |
| Healthy Human Volunteers | Reduced peak plasma glucose and insulin after a starch meal. | Confirmed efficacy in humans. |
| Type 2 Diabetic Patients | Dose-dependent reduction in incremental plasma glucose area after consuming Trestatin-infused bread. | Showed potential for managing postprandial hyperglycemia in a diabetic context. |
These evaluations in relevant disease models underscore the consistent and potent biological response elicited by this compound, specifically its ability to modulate carbohydrate digestion and absorption. scispace.com
Advanced Analytical Techniques in Preclinical Sample Analysis
The preclinical analysis of compounds like this compound relies on a suite of advanced analytical techniques to ensure the accuracy, reliability, and reproducibility of the findings. sfu.ca These methods are essential for everything from the initial isolation and structural characterization of the compound to the quantification of its effects on biological systems. slideshare.netinfinitiaresearch.com
Chromatographic Methods for Metabolite Profiling
Chromatography is a cornerstone analytical technique used extensively in the research of natural products like this compound. nih.govunl.edu It is a powerful method for separating complex mixtures, which is critical for both the purification of the compound and for analyzing its metabolic impact. nih.govresearchgate.net
High-Pressure Liquid Chromatography (HPLC): HPLC was a key technique used in the initial isolation and purification of the Trestatin components (A, B, and C) from the culture filtrate of Streptomyces dimorphogenes. nih.gov Adsorption and ion-exchange chromatography were specifically employed to separate these closely related oligosaccharide homologues. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For metabolite profiling, liquid chromatography is often coupled with mass spectrometry (LC-MS). nih.gov This combination allows for the separation of various metabolites from a biological sample (like plasma or urine) followed by their identification and quantification. unl.edunih.gov In the context of this compound research, LC-MS can be used to create a detailed profile of how the inhibition of starch digestion alters the metabolic landscape, identifying changes in sugars, organic acids, and other small molecules. unl.edu While specific metabolite profiling studies on this compound are not detailed, the application of LC-based methods is a standard and vital part of preclinical drug development. nih.gov
Spectrometric Methods for Biomarker Quantification
Spectrometric methods are indispensable for both the structural elucidation of novel compounds and the precise quantification of biomarkers. infinitiaresearch.comnih.gov
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structures of Trestatin A, B, and C were determined using a combination of chemical and spectral analyses, prominently featuring Mass Spectrometry and NMR Spectroscopy. nih.gov These techniques provided the detailed structural information that identified the Trestatins as novel basic oligosaccharides containing a characteristic trehalose (B1683222) moiety. nih.gov
Tandem Mass Spectrometry (MS/MS): For biomarker quantification, tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and specificity. nih.govbevital.no This technique can accurately measure the concentrations of specific analytes, even at very low levels in complex biological matrices like blood plasma. nih.govbevital.no For example, an LC-MS/MS method could be developed to quantify levels of glucose, specific oligosaccharides resulting from incomplete starch digestion, or other downstream metabolic biomarkers affected by this compound's activity. bevital.no The use of isotope-labeled internal standards in such assays ensures high accuracy and precision, which is critical for validating the biochemical effects of the compound. nih.gov
The table below lists the spectrometric techniques and their applications in this compound research.
Table 3: Application of Spectrometric Methods in this compound Research
| Technique | Application | Purpose |
|---|---|---|
| Mass Spectrometry (MS) | Structural Elucidation | To determine the molecular weight and fragmentation pattern of this compound. nih.gov |
| NMR Spectroscopy | Structural Elucidation | To determine the precise atomic structure and connectivity of the this compound molecule. nih.gov |
| Infrared Spectrophotometry | Characterization | To identify functional groups present in the this compound structure. nih.gov |
| LC-MS/MS | Biomarker Quantification | To accurately measure the concentration of biochemical markers (e.g., glucose, metabolites) in preclinical samples. nih.govbevital.no |
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Biosynthetic Genes and Pathways
The biosynthesis of trestatin B is a complex process that is not yet fully understood. While it is known to be produced by Streptomyces dimorphogenes, the specific genes and enzymatic steps involved in its complete assembly remain partially uncharacterized. researchgate.netoregonstate.edujst.go.jp Future research will likely focus on genome mining of the producing organism to identify the complete biosynthetic gene cluster (BGC). nih.govfrontiersin.orgbiorxiv.org Techniques such as gene knockout and heterologous expression can then be employed to functionally characterize the identified genes and elucidate their roles in the construction of the this compound molecule. oregonstate.edu Understanding the full biosynthetic pathway is crucial for several reasons. It could enable the bioengineering of the producing strain to increase yields of this compound or to produce novel analogs with improved properties. oup.comresearchgate.net
Development of Novel Synthetic Strategies for Complex Glycosides
The chemical synthesis of complex oligosaccharides like this compound presents a significant challenge to organic chemists. The presence of multiple stereocenters and glycosidic linkages requires highly selective and efficient synthetic methods. nih.govchemrxiv.org Future research in this area will focus on developing novel synthetic strategies to access this compound and its analogs. This could involve the development of new glycosylation methods, protecting group strategies, and catalytic systems. researchgate.net The ability to synthesize this compound and a diverse range of its analogs would be invaluable for structure-activity relationship (SAR) studies, allowing for the systematic modification of the molecule to probe its interaction with target enzymes and to potentially develop derivatives with enhanced potency or selectivity. nih.govjst.go.jp
Identification of New Biological Targets and Mechanisms of Action
While this compound is primarily known as an α-amylase inhibitor, it is possible that it interacts with other biological targets. nih.govnih.gov Future investigations will aim to identify new biological roles and elucidate the detailed mechanisms of its inhibitory action. This could involve screening this compound against a panel of different glycosidases and other enzymes to identify novel targets. researchgate.net Detailed kinetic studies and structural biology techniques, such as X-ray crystallography, can provide insights into how this compound binds to its targets and exerts its inhibitory effect. researchgate.netubc.ca Uncovering new biological activities could expand the therapeutic potential of this compound beyond its current applications.
Advanced In Silico Modeling for Predictive Activity and Selectivity
Computational methods are becoming increasingly powerful tools in drug discovery and development. acs.org Advanced in silico modeling can be used to predict the activity and selectivity of this compound and its analogs. acs.orgresearchgate.net Molecular docking studies can simulate the binding of this compound to the active site of α-amylase and other glycosidases, helping to rationalize its inhibitory activity and to predict the effects of structural modifications. nih.govacs.org Molecular dynamics simulations can provide insights into the conformational changes that occur upon binding and the key interactions that stabilize the enzyme-inhibitor complex. acs.org These computational approaches can guide the design of new this compound analogs with improved properties, accelerating the discovery of more effective therapeutic agents.
Exploration of this compound as a Biochemical Probe for Glycosidase Biology
The potent and specific inhibitory activity of this compound makes it a valuable tool for studying the biology of glycosidases. researchgate.net It can be used as a biochemical probe to investigate the role of specific glycosidases in various physiological and pathological processes. nih.govnih.gov For example, this compound could be used to study the role of α-amylase in carbohydrate metabolism and its implications in diseases like diabetes. cabidigitallibrary.org Furthermore, labeled derivatives of this compound could be synthesized to visualize and track the localization and activity of specific glycosidases within cells and tissues, providing a deeper understanding of their function in a biological context. nih.govrsc.org
Q & A
Q. How can researchers identify critical literature gaps in Trestatin B studies to formulate focused hypotheses?
- Methodology : Conduct a systematic review of existing literature using databases like PubMed and SciFinder, prioritizing peer-reviewed journals. Use keyword filters (e.g., "this compound biosynthesis," "mechanistic pathways") to isolate understudied areas. Tools like VOSviewer can map co-citation networks to visualize research clusters and gaps .
- Example : If existing studies focus on this compound’s in vitro anti-inflammatory effects but lack in vivo pharmacokinetic data, propose a hypothesis comparing bioavailability across model organisms.
Q. What experimental design principles apply to studying this compound’s biochemical interactions?
- Methodology : Adopt a factorial design to isolate variables (e.g., concentration, temperature, pH). Include positive/negative controls (e.g., known enzyme inhibitors for mechanistic studies) and replicate experiments ≥3 times to assess variability. For in vitro assays, validate cell-line specificity using CRISPR knockouts .
- Data Analysis : Use ANOVA to compare dose-response curves, ensuring assumptions of normality and homogeneity are met .
Q. What are validated methods for synthesizing and characterizing this compound in laboratory settings?
- Methodology : Follow protocols from high-impact journals (e.g., Journal of Natural Products) for extraction/purification. Use LC-MS/MS for structural confirmation and NMR (¹H, ¹³C) to resolve stereochemistry. Purity (>95%) should be verified via HPLC with a photodiode array detector .
- Documentation : Publish detailed synthesis steps in supplementary materials to enable replication .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?
- Methodology : Perform sensitivity analyses to identify confounding variables (e.g., solvent polarity in assays). Cross-validate findings using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity). Collaborate with biostatisticians to assess effect sizes and publication bias .
- Case Study : If Study A reports IC₅₀ = 10 μM (cancer cells) and Study B finds IC₅₀ = 50 μM, re-test under uniform conditions (e.g., cell passage number, serum concentration) and apply Bland-Altman plots to quantify variability .
Q. Which statistical approaches are optimal for analyzing this compound’s multifactorial effects?
- Methodology : For high-dimensional data (e.g., transcriptomics), use LASSO regression to prioritize significant biomarkers while avoiding overfitting . Adjust for multiple comparisons using Benjamini-Hochberg false discovery rate (FDR <0.05) .
- Power Analysis : Calculate sample size via G*Power software to ensure adequate statistical power (≥0.8) for detecting effect sizes .
Q. How do in vitro and in vivo models for this compound diverge in predictive validity?
- Methodology : Compare pharmacokinetic (PK) parameters (e.g., Cmax, AUC) across species using allometric scaling. For toxicity, employ organ-on-chip models to bridge in vitro-in vivo gaps .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use .
Q. What cross-disciplinary strategies enhance this compound’s mechanistic elucidation?
Q. How can researchers address ethical and reproducibility challenges in this compound clinical trials?
- Methodology : Pre-register trials on ClinicalTrials.gov , detailing inclusion/exclusion criteria and endpoints. Use stratified randomization to minimize bias. Share raw data via repositories like Zenodo .
- Risk Mitigation : Implement DSMB oversight for adverse event monitoring and interim analyses .
Methodological Validation & Reporting
Q. What frameworks ensure the generalizability of this compound findings across populations?
Q. How can researchers improve reproducibility in this compound studies?
- Methodology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use electronic lab notebooks (e.g., LabArchives) to track protocol deviations. Publish step-by-step video protocols for complex assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
